2-Pyridin-3-YL-thiazole-5-carboxylic acid

Descripción

Structural Elucidation and IUPAC Nomenclature

Molecular Architecture

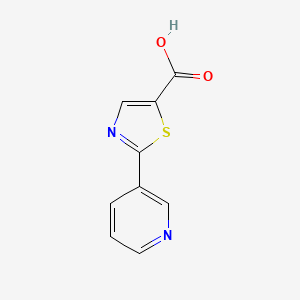

The compound’s molecular formula is C₉H₆N₂O₂S , with a molecular weight of 206.22 g/mol . Its IUPAC name, 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid , reflects the thiazole ring (positions 1–3) substituted by a pyridin-3-yl group at position 2 and a carboxylic acid at position 5.

Key Structural Features:

- Thiazole core : A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3.

- Pyridin-3-yl substituent : A six-membered aromatic nitrogen heterocycle attached to the thiazole’s position 2.

- Carboxylic acid group : Enhances solubility and enables hydrogen bonding interactions.

SMILES Notation:

Spectroscopic Characterization

While direct NMR data for this compound is limited, analogs such as 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide exhibit characteristic signals:

Structure

2D Structure

Propiedades

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKOXFDRTSNVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248275-42-5 | |

| Record name | 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with thiazole precursors. One common method includes the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes derivatization through classical acid-base reactions and nucleophilic acyl substitutions:

Key Observations :

-

Conversion to acid chlorides using oxalyl chloride/DMF enables subsequent coupling with nucleophiles .

-

Hydrazide intermediates serve as precursors for heterocyclic condensations (e.g., formation of oxadiazoles and thiadiazoles) .

Condensation Reactions

The hydrazide derivative participates in cyclocondensation reactions:

Electrophilic Aromatic Substitution (EAS)

The pyridine and thiazole rings exhibit distinct EAS reactivity:

Regioselectivity :

-

Pyridine directs electrophiles to the para position due to electron-withdrawing effects .

-

Thiazole undergoes halogenation at C4 under radical conditions .

Oxidation and Reduction

Controlled redox reactions modify the heterocyclic core:

Critical Note :

Oxidation of the thiazole sulfur requires careful stoichiometry to avoid over-oxidation to sulfones .

Solid-Phase Peptide Coupling

The carboxylic acid group facilitates traceless linker strategies in peptidomimetics:

| Step | Reagents/Conditions | Outcome | Purity | Source |

|---|---|---|---|---|

| Resin Loading | Fmoc-Gly-OH, DIC, HOBt, DIEA | 4-Amino-thiazole-5-carboxylic acid resin | ≥95% | |

| Cleavage | TFA/water (95:5) | β-Turn mimetic peptides | 87-92% |

Structural Impact :

Industrial-Scale Optimization

Process improvements for large-scale synthesis:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Pyridin-3-YL-thiazole-5-carboxylic acid derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit specific protein kinases involved in cancer cell proliferation, making them potential candidates for targeted cancer therapies .

1.2 Antimicrobial Properties

The compound has shown promising results against various microbial strains, including bacteria and fungi. Its efficacy in inhibiting the growth of pathogens suggests its potential use as an antimicrobial agent in pharmaceuticals .

1.3 Anti-inflammatory Effects

In vitro studies have revealed that this compound can modulate inflammatory pathways, indicating its potential for developing anti-inflammatory drugs. This property is particularly relevant for treating chronic inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Its ability to disrupt the metabolic processes of pests makes it a candidate for formulating environmentally friendly pest control agents .

2.2 Plant Growth Regulators

Research has indicated that this compound can act as a plant growth regulator, promoting growth and enhancing resistance to stress conditions in plants. This application is crucial for improving crop yields and resilience against environmental challenges .

Materials Science

3.1 Catalytic Applications

In materials science, this compound has been explored as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its unique structure allows it to facilitate reactions efficiently, making it valuable in industrial applications .

3.2 Sensor Development

The compound's electrochemical properties have led to its investigation in the development of sensors for detecting environmental pollutants and biological markers. Its sensitivity and specificity make it a promising material for biosensor applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Pyridin-3-YL-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Thiazole Scaffolds

4-Phenyl-2-(pyridyl)thiazole-5-carboxylic Acid Derivatives

Two closely related compounds are 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid and 4-phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid . Both share the molecular formula C₁₅H₁₀N₂O₂S (MW: 282.32 g/mol) but differ in the substitution position of the pyridyl group (3 vs. 4) on the thiazole ring .

- Phenyl Substituent: The additional phenyl group at position 4 increases lipophilicity compared to the parent compound, which could improve membrane permeability but reduce aqueous solubility.

2-(Pyridin-2-YL)-1,3-thiazole-5-carboxylic Acid

This analog (C₉H₆N₂O₂S, MW: 226.23 g/mol) substitutes the pyridin-3-yl group with a pyridin-2-yl group. The altered nitrogen orientation in the pyridine ring modifies hydrogen-bonding capabilities and electronic distribution .

Ethyl Ester Derivatives

Ethyl 2-pyridin-3-yl-thiazole-5-carboxylate (C₁₁H₁₀N₂O₂S, MW: 252.28 g/mol) is an esterified derivative of the parent compound. The ethyl ester group masks the carboxylic acid, improving lipophilicity and oral bioavailability, a common prodrug strategy .

Heterocyclic Carboxylic Acids with Varied Cores

Pyrazole and Triazole Derivatives

Compounds like 5-(2-thienyl)-1H-pyrazole-3-carboxylic acid (C₈H₆N₂O₂S, MW: 194.21 g/mol) and 5-phenyl-3-(2-thienyl)-1,2,4-triazolo-isoquinoline replace the thiazole core with pyrazole or triazole rings. These changes alter electronic properties and ring strain, affecting binding kinetics .

- Thienyl vs. Pyridyl : Thienyl groups introduce sulfur-based π-π interactions, while pyridyl groups offer hydrogen-bond acceptors.

Data Tables

Table 1: Molecular Properties of Key Compounds

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Groups | Predicted Solubility | Likely Biological Interactions |

|---|---|---|---|

| Thiazole-5-carboxylic acid | -COOH, pyridyl | Moderate (polar) | Hydrogen bonding, metal coordination |

| Thiazole-5-carboxylate ester | -COOEt | Low (lipophilic) | Membrane penetration, esterase activation |

| Pyrazole-carboxylic acid | -COOH, thienyl | High (polar) | π-π stacking (thienyl), H-bonding |

Research Findings and Implications

- Positional Isomerism : Pyridyl group orientation (2-, 3-, or 4-) significantly impacts electronic and steric profiles. For example, 3-pyridyl derivatives may exhibit stronger hydrogen-bonding with kinases compared to 2-pyridyl analogs .

- Phenyl Addition : The phenyl group in 4-phenyl derivatives enhances hydrophobic interactions but may reduce solubility, necessitating formulation optimization for drug development .

- Prodrug Potential: Ethyl ester derivatives demonstrate how simple modifications can tailor pharmacokinetics, though hydrolysis rates in vivo require further study .

Actividad Biológica

2-Pyridin-3-YL-thiazole-5-carboxylic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound exhibits notable biochemical properties, primarily due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions that can modulate enzymatic activities involved in oxidative stress responses. Such interactions may influence cellular redox states and contribute to the compound's biological effects .

Cellular Effects

The compound has been shown to impact several cellular processes, including:

- Cell Signaling: It influences key signaling pathways associated with stress responses and apoptosis, altering gene expression and cellular metabolism.

- Enzymatic Modulation: By binding to specific enzymes, it can enhance or inhibit their activity, affecting various metabolic pathways .

At the molecular level, this compound exerts its effects through:

- Metal Ion Binding: The formation of metal complexes that can either activate or inhibit enzyme activity.

- DNA Interaction: It has been noted for its ability to bind DNA and inhibit topoisomerase activity, leading to DNA strand breaks which are particularly relevant in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. In vitro assays have shown that the compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. It has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antibacterial effects. Notably, it demonstrated comparable efficacy to established antibiotics in certain assays .

Dosage Effects in Animal Models

In animal models, the biological activity of this compound varies with dosage:

- Low Doses: Enhance antioxidant defenses and improve metabolic functions.

- High Doses: May lead to cytotoxic effects on cancer cells while showing reduced toxicity towards normal tissues .

Metabolic Pathways

This compound plays a role in several metabolic pathways related to oxidative stress and energy metabolism. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities which promote detoxification processes within cells .

Transport and Distribution

The transport and distribution of this compound within biological systems occur via specific transporters and binding proteins. These interactions facilitate its localization to critical cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Pyridin-2-YL-thiazole-5-carboxylic acid | Different position of pyridine ring | Varies in reactivity |

| 2-Pyridin-4-YL-thiazole-5-carboxylic acid | Altered binding properties due to ring position | Distinct biological activities |

| 2-(4-Chlorobenzyl)amino-4-methylthiazole | Modified side chains affecting solubility | Potentially enhanced antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2-Pyridin-3-YL-thiazole-5-carboxylic acid?

- Answer : Synthesis requires multi-step optimization, including cyclization reactions between pyridine and thiazole precursors. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thioureas. Purification often involves recrystallization or column chromatography to isolate the carboxylic acid moiety. Ensure stoichiometric control of pyridinyl substituents to avoid regioisomeric byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR : - and -NMR confirm proton environments and carbon backbone, with pyridine protons typically appearing as doublets (δ 7.5–8.5 ppm) and thiazole protons as singlets (δ 7.0–7.5 ppm) .

- FTIR : Carboxylic acid C=O stretches (~1700 cm) and pyridine ring vibrations (~1600 cm) are critical markers .

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

- Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., thiazole vs. thiazolidine forms) or solvent-dependent conformational changes. Use computational tools (DFT calculations) to model stable tautomers and compare predicted vs. experimental spectra. Cross-validate with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies .

Q. What strategies optimize the biological activity of this compound derivatives in pharmacological studies?

- Answer :

- Derivatization : Introduce substituents at the pyridine N-atom or thiazole C-4 position to enhance bioavailability. For example, alkylation or acylation of the carboxylic acid group improves membrane permeability .

- Salt formation : Inorganic salts (e.g., sodium or potassium) increase aqueous solubility, while organic salts (e.g., with amines) can target specific enzymes .

- Structure-activity relationship (SAR) : Screen derivatives for anti-inflammatory or antiviral activity using in vitro assays (e.g., COX-2 inhibition or viral protease inhibition) .

Q. What methodological challenges arise in studying the stability of this compound under varying storage conditions?

- Answer : The compound is sensitive to light, humidity, and pH. Degradation pathways include decarboxylation (at >40°C) or oxidation of the thiazole sulfur. Stability studies should employ:

- Accelerated aging tests : Monitor decomposition via HPLC at 25°C/60% RH and 40°C/75% RH.

- pH profiling : Assess solubility and stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., inert atmosphere, desiccated at 2–8°C) .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.